Improsulfan
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Overview
Description
Improsulfan: is a chemical compound with the molecular formula C8H19NO6S2 and a molecular weight of 289.37 g/mol . It is known for its antineoplastic properties and is related to busulfan, another alkylating agent . This compound is used primarily in the field of cancer treatment due to its ability to interfere with the growth of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Improsulfan can be synthesized through the reaction of 3,3’-iminobis-1-propanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction typically occurs at room temperature and results in the formation of this compound as a white crystalline solid .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product . The process may include additional purification steps such as recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Improsulfan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of corresponding amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the methanesulfonate groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Improsulfan has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonate groups.
Biology: Studied for its effects on cellular processes and its potential as a tool for biochemical research.
Medicine: Primarily used in cancer research for its antineoplastic properties.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
Improsulfan exerts its effects through alkylation, a process where it forms covalent bonds with nucleophilic sites in DNA . This leads to the cross-linking of DNA strands, which interferes with DNA replication and transcription, ultimately resulting in cell death . The primary molecular targets are the guanine bases in DNA .
Comparison with Similar Compounds
Busulfan: Another alkylating agent with similar antineoplastic properties.
Cyclophosphamide: A widely used alkylating agent in cancer therapy.
Melphalan: An alkylating agent used in the treatment of multiple myeloma.
Uniqueness of Improsulfan: this compound is unique due to its specific chemical structure, which allows it to form stable sulfonate esters. This property enhances its ability to alkylate DNA and makes it a potent antineoplastic agent .
Properties
CAS No. |
13425-98-4 |
---|---|
Molecular Formula |
C8H19NO6S2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
3-(3-methylsulfonyloxypropylamino)propyl methanesulfonate |
InChI |
InChI=1S/C8H19NO6S2/c1-16(10,11)14-7-3-5-9-6-4-8-15-17(2,12)13/h9H,3-8H2,1-2H3 |
InChI Key |
DBIGHPPNXATHOF-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OCCCNCCCOS(=O)(=O)C |
Canonical SMILES |
CS(=O)(=O)OCCCNCCCOS(=O)(=O)C |
Color/Form |
Crystals |
melting_point |
115.5 °C 94-95 °C |
13425-98-4 3458-22-8 |
|
Related CAS |
32784-82-0 (tosylate) 3458-22-8 (hydrochloride) |
Synonyms |
3,3'-iminodi-1- propanol dimethanesulfonate 864 T alkylating agent 864 bis(3-mesyloxypropyl)amine dimesyloxydipropylamine tosylate improsan improsan hydrochloride improsan tosylate NSC-102627 NSC-140117 yoshi 864 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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